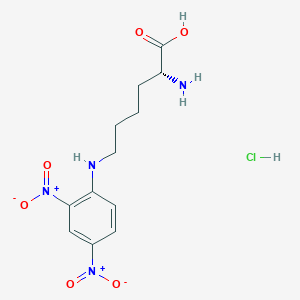
N-Epsilon-2,4-DNP-D-lysine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Epsilon-2,4-DNP-D-lysine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN4O6 and its molecular weight is 348.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunology and Antigen Presentation
N-Epsilon-2,4-DNP-D-lysine hydrochloride is utilized in immunological studies to understand antigen-antibody interactions. It serves as a hapten in the formation of immune complexes. For instance, research has shown its effectiveness when conjugated with proteins like BSA (bovine serum albumin) for the immobilization of antigens on surfaces, facilitating the study of immune responses .
Case Study:
A study demonstrated the use of this compound to create surfaces presenting immobilized antigens. The dynamics of IgE receptor engagement were analyzed, providing insights into mast cell activation and synapse formation .
Drug Delivery Systems
The compound's biocompatibility makes it an attractive candidate for drug delivery applications. Its ability to form stable conjugates with various therapeutic agents enhances drug solubility and bioavailability.
Case Study:
In a recent investigation, this compound was modified to encapsulate hydrophobic drugs, improving their therapeutic efficacy while reducing cytotoxicity . This approach demonstrated enhanced drug retention and targeted delivery capabilities.
Bioconjugation Techniques
This compound is employed in bioconjugation techniques to label biomolecules for imaging and detection purposes. Its reactive dinitrophenyl group allows for covalent attachment to amine-containing compounds.
Data Table: Bioconjugation Applications
| Application | Target Molecule | Outcome |
|---|---|---|
| Antibody labeling | Monoclonal antibodies | Enhanced detection sensitivity |
| Protein modification | Enzymes | Improved stability and activity |
| Surface functionalization | Glass coverslips | Controlled antigen presentation |
Material Science
In material science, this compound is used to modify surfaces for biosensor applications. Its ability to create specific binding sites enhances the sensitivity of biosensors for detecting biomolecules.
Case Study:
Research demonstrated the successful immobilization of DNP-labeled proteins on sensor surfaces, leading to improved detection limits for various analytes . This application is particularly relevant in developing diagnostic tools.
Eigenschaften
CAS-Nummer |
118896-99-4 |
|---|---|
Molekularformel |
C12H17ClN4O6 |
Molekulargewicht |
348.74 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















